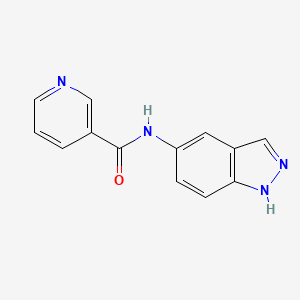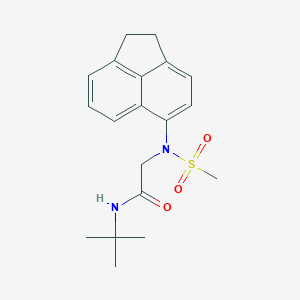
N-1H-indazol-5-ylnicotinamide
Descripción general
Descripción
N-1H-indazol-5-ylnicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has unique properties that make it an attractive candidate for research and development.
Aplicaciones Científicas De Investigación
Anticancer Activities
N-1H-indazol-5-ylnicotinamide derivatives have shown promise in cancer research, particularly in inducing apoptosis and inhibiting growth in cancer cells. For instance, YC-1, an indazole compound, suppresses the growth of hormone-refractory metastatic human prostate cancer PC-3 cells. It induces apoptosis, inhibits nuclear factor-κB activation, and has demonstrated significant tumor volume reduction in vivo. These effects suggest potential utility against hormone-refractory prostate cancer (Huang et al., 2005).
Diabetes Treatment
Nicotinamide derivatives, including those related to this compound, have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders such as type 2 diabetes mellitus. Novel pyrimidine-5-carboxamide compounds, which likely share structural similarities with this compound, exhibit potential for treating diabetes, metabolic syndrome, and chronic kidney disease by inhibiting NNMT (Sabnis, 2021).
Click Chemistry for Drug Discovery
Click chemistry, involving reactions between azides and acetylenes to form 1,2,3-triazoles, is a significant method in drug discovery. This technique, likely applicable in synthesizing this compound derivatives, has been used extensively across various aspects of drug discovery, including proteomics and DNA research, due to its reliability and specificity (Kolb et al., 2003).
Antimicrobial Activity
Derivatives of this compound have been evaluated for their antimicrobial properties. Specifically, 4-substituted N-phenyl-1,2,3-triazole derivatives, synthesized using click chemistry, showed significant in vitro activity against Mycobacterium tuberculosis, suggesting potential for developing new treatments for mycobacterial infections (Boechat et al., 2011).
Novel Antiplatelet Agents
Research into 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) and its analogues has identified potent activators of soluble guanylate cyclase (sGC) and inhibitors of phosphodiesterase 5 (PDE5). These compounds, which may share a core structure with this compound, have shown efficacy as novel antiplatelet agents, indicating potential applications in cardiovascular disease treatment (Lee et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of N-(1H-indazol-5-yl)pyridine-3-carboxamide is Cyclin-Dependent Kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .
Mode of Action
N-(1H-indazol-5-yl)pyridine-3-carboxamide interacts with its target, CDK7, by inhibiting its activity . This inhibition disrupts the normal function of CDK7, leading to changes in cell cycle progression and transcription processes .
Biochemical Pathways
The inhibition of CDK7 affects multiple biochemical pathways. One of the most significant effects is the disruption of cell cycle progression, specifically blocking the transition from the G0 to G1 phase . This leads to a decrease in cell proliferation, particularly in neoplastic cell lines .
Result of Action
The primary result of N-(1H-indazol-5-yl)pyridine-3-carboxamide’s action is the inhibition of cell growth. It has been found to inhibit the growth of many neoplastic cell lines at concentrations lower than 1 μM . This makes it a potential candidate for the development of new anticancer drugs .
Análisis Bioquímico
Biochemical Properties
N-(1H-indazol-5-yl)pyridine-3-carboxamide has been found to interact with multiple receptors, making it a valuable candidate for the development of new therapeutic derivatives . Indazole derivatives, including N-(1H-indazol-5-yl)pyridine-3-carboxamide, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Cellular Effects
The cellular effects of N-(1H-indazol-5-yl)pyridine-3-carboxamide are largely dependent on its interactions with various biomolecules within the cell . It has been reported to show comparable activity to the reference compound SAHA in terms of cytotoxicity, as well as HDAC inhibition .
Molecular Mechanism
The molecular mechanism of action of N-(1H-indazol-5-yl)pyridine-3-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to show potent inhibitory activity against HDAC6 .
Temporal Effects in Laboratory Settings
It has been reported to show potent inhibitory activity against HDAC6 over time .
Dosage Effects in Animal Models
Its derivatives have been reported to show various biological activities, suggesting that it may also exhibit dose-dependent effects .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, suggesting that N-(1H-indazol-5-yl)pyridine-3-carboxamide may also be involved in various metabolic pathways .
Transport and Distribution
Its high absorption ability, low metabolic activity, and low toxicity suggest that it may be efficiently transported and distributed within cells .
Subcellular Localization
Its interactions with various biomolecules suggest that it may be localized to specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
N-(1H-indazol-5-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(9-2-1-5-14-7-9)16-11-3-4-12-10(6-11)8-15-17-12/h1-8H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPBGCMLNTWVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)
![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)
![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)
![1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4622053.png)
![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622062.png)

![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)
![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4622103.png)
![1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)
![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)
![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4622120.png)
